alpha-Solamargine

Cancer Research Hepatocellular Carcinoma Natural Product Cytotoxicity

α-Solamargine (≥98% HPLC) is the steroidal glycoalkaloid of choice for investigators requiring maximal cytotoxic potency vs HepG2 (IC50=4.58 μg/mL) and HCT-8 (IC50=10.63 μmol/L) cells—1.3-fold superior to α-solasonine. It uniquely demonstrates standalone antifungal activity against Phoma medicaginis (IC50=60 μM) and synergizes with solasonine against Rhizoctonia solani. In visceral leishmaniasis, it is 3.6-fold more potent than α-solasonine against intracellular L. infantum amastigotes (IC50=3.0 μg/mL). Validated liposomal formulation parameters (size <220 nm, >80% encapsulation) are available. Order high-purity α-solamargine to ensure reproducible, high-potency results in your cell-based assays.

Molecular Formula C45H73NO15
Molecular Weight 868.1 g/mol
Cat. No. B14803558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Solamargine
Molecular FormulaC45H73NO15
Molecular Weight868.1 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)O)O)C)C)C)NC1
InChIInChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-41-37(54)35(52)38(29(18-47)58-41)59-42-39(34(51)32(49)22(4)56-42)60-40-36(53)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19?,20?,21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-,44-,45-/m0/s1
InChIKeyVTYQXQQQKWLGBA-LMZJOPPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Solamargine Steroidal Glycoalkaloid: What R&D and Procurement Teams Need to Know


Alpha-Solamargine (α-Solamargine; also referred to as Solamargine) is a steroidal glycoalkaloid primarily isolated from plants of the genus Solanum (Solanaceae), including Solanum nigrum, Solanum incanum, and Solanum lycocarpum [1]. It is a triglycoside derivative of the aglycone solasodine, bearing a chacotriose sugar moiety (rhamnose-glucose-rhamnose) that is critical to its membrane-disrupting and cytotoxic properties [2]. The compound is frequently co-isolated with its structural analog α-solasonine, which differs by a single sugar substitution (solatriose vs. chacotriose), leading to distinct biological potency, selectivity, and formulation behavior [2].

Why Alpha-Solamargine Cannot Be Casually Substituted with Other Solanum Glycoalkaloids


Despite sharing a common aglycone core (solasodine) and co-occurring in the same plant sources, alpha-solamargine exhibits quantifiably distinct biological and physicochemical behavior compared to its closest structural analog, alpha-solasonine. The difference in the terminal sugar moiety (a single rhamnose substitution) results in measurable variations in membrane-binding affinity, cytotoxic potency across cancer cell lines, antifungal spectrum, and synergistic interactions [1]. Substituting alpha-solamargine with alpha-solasonine or other solanum alkaloids without experimental validation introduces uncontrolled variability in potency (up to 2-fold differences in IC50), target selectivity, and formulation stability, thereby compromising experimental reproducibility and therapeutic index [2].

Alpha-Solamargine Evidence Guide: Quantitative Differentiation from Closest Analogs and Alternatives


Comparative Cytotoxic Potency: Alpha-Solamargine vs. Alpha-Solasonine in HepG2 Hepatocellular Carcinoma Cells

In a direct head-to-head comparison against HepG2 human hepatocellular carcinoma cells, alpha-solamargine (SM) demonstrated 1.3-fold greater antiproliferative potency than its structural analog alpha-solasonine (SS), as measured by IC50 values in the XTT assay [1]. The glycoalkaloid extract (SL) containing both compounds was less potent than either pure compound alone, underscoring the importance of isolated alpha-solamargine for maximal efficacy [1].

Cancer Research Hepatocellular Carcinoma Natural Product Cytotoxicity

Comparative Cytotoxic Potency: Alpha-Solamargine vs. Alpha-Solasonine in HCT-8 Colorectal Carcinoma Cells

In a study examining the effect of sugar chain modifications on anticancer activity, alpha-solamargine exhibited superior cytotoxicity against HCT-8 human colon carcinoma cells compared to alpha-solasonine, with IC50 values of 10.63 μmol/L and 11.97 μmol/L, respectively [1]. Modification of the sugar chains via sulfation or acid hydrolysis consistently reduced activity for both compounds, confirming that the native chacotriose moiety of alpha-solamargine is optimal for maximal potency [1].

Colorectal Cancer MTT Assay Structure-Activity Relationship

Comparative Antifungal Activity and Synergism: Alpha-Solamargine vs. Alpha-Solasonine Against Phytopathogenic Fungi

Against the phytopathogenic fungus Phoma medicaginis, alpha-solamargine alone achieved 50% growth inhibition at 60 μM (pH 7), whereas alpha-solasonine and all other tested treatments failed to reach 50% inhibition even at 100 μM [1]. Against Rhizoctonia solani, alpha-solasonine was completely inactive across the tested pH range (5-8), while alpha-solamargine exhibited measurable activity [1]. Notably, a 1:1 combination (50 μM each) of alpha-solamargine and alpha-solasonine produced synergistic inhibition against R. solani, which was essentially unaffected by either compound alone [1].

Antifungal Activity Agricultural Research Synergism

Comparative Antileishmanial Potency: Alpha-Solamargine vs. Alpha-Solasonine and Reference Drug Sodium Stibogluconate

In a head-to-head comparison against Leishmania mexicana, both alpha-solamargine and alpha-solasonine exhibited leishmanicidal activity superior to the reference drug sodium stibogluconate [1]. At 10 μM concentration, each alkaloid significantly reduced intracellular parasite counts in infected macrophages and dendritic cells [1]. In a separate study against Leishmania infantum, alpha-solamargine demonstrated an IC50 of 3.0 μg/mL against intracellular amastigotes, approximately 3.6-fold more potent than alpha-solasonine, which exhibited an IC50 of approximately 10.8 μg/mL (calculated from selective index data) [2].

Leishmaniasis Neglected Tropical Diseases Antiparasitic

Pharmacokinetic Differentiation: Absolute Oral Bioavailability of Alpha-Solamargine Quantified in Rat Model

A validated LC-MS method was employed to quantify the absolute oral bioavailability of alpha-solamargine in rats following oral and intravenous administration [1]. The study determined that the absolute bioavailability of alpha-solamargine is 45.5 ± 11.0% [1]. This quantitative pharmacokinetic baseline is essential for dose extrapolation and formulation development. While class-level data for alpha-solasonine in the same model is not available, the low aqueous solubility and poor bioavailability of solanum glycoalkaloids are well-documented, and this specific bioavailability value for alpha-solamargine enables precise experimental design [2].

Pharmacokinetics Bioavailability LC-MS Preclinical Development

Formulation Differentiation: Liposomal Encapsulation of Alpha-Solamargine Enables Stable, Enhanced Delivery

To address the inherent poor aqueous solubility and low bioavailability of alpha-solamargine, a stable liposomal formulation was developed and characterized [1]. The optimized formulation, using lecithin Phospholipon 80H hydrated with 10 mM NaCl (pH 5.5), achieved liposome size <220 nm, polydispersity index (PDI) <0.25, and encapsulation efficiency >80%, with physical and chemical stability maintained for at least three months [1]. This formulation directly overcomes the water-insolubility limitation of the free compound, which otherwise results in inefficient transdermal delivery and precipitation-related toxicity [1].

Nanomedicine Liposomal Formulation Drug Delivery Stability

Alpha-Solamargine: Validated Research and Industrial Application Scenarios


Oncology Research: Hepatocellular Carcinoma and Colorectal Cancer Cell Line Studies

Investigators requiring a steroidal glycoalkaloid with maximal cytotoxic potency against HepG2 (IC50 = 4.58 μg/mL) and HCT-8 (IC50 = 10.63 μmol/L) cell lines should select alpha-solamargine over alpha-solasonine. The 1.3-fold potency advantage in HepG2 cells and 1.13-fold advantage in HCT-8 cells, established via direct head-to-head comparison [1][2], enables lower working concentrations, reducing solvent exposure and potential off-target effects in cell-based assays.

Antifungal Screening and Agricultural Biopesticide Development

For antifungal screening programs targeting Phoma medicaginis or Rhizoctonia solani, alpha-solamargine is the only compound in the solasonine/solamargine pair that demonstrates meaningful standalone activity (IC50 = 60 μM against P. medicaginis at pH 7) [3]. Researchers investigating synergism should procure both compounds to exploit the validated 1:1 synergistic interaction against otherwise resistant R. solani [3].

Antileishmanial Drug Discovery and Neglected Tropical Disease Research

Investigators developing new treatments for visceral leishmaniasis (Leishmania infantum) should prioritize alpha-solamargine over alpha-solasonine, as it exhibits approximately 3.6-fold greater potency against intracellular amastigotes (IC50 = 3.0 μg/mL vs. ~10.8 μg/mL) [4]. Both compounds surpass the reference drug sodium stibogluconate in efficacy against Leishmania mexicana [5], but alpha-solamargine's superior intracellular potency makes it the lead candidate for further preclinical development.

Nanomedicine and Advanced Formulation Development

Researchers developing liposomal or nanoparticle-based delivery systems for poorly soluble natural products can utilize the validated liposomal formulation parameters for alpha-solamargine [6]. The formulation achieves size <220 nm, PDI <0.25, and >80% encapsulation efficiency with stability exceeding three months, providing a benchmark for comparison when designing novel nanocarrier systems for structurally related glycoalkaloids [6].

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